molecular formula C15H23NO B215495 N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Numéro de catalogue B215495
Poids moléculaire: 233.35 g/mol
Clé InChI: PGIISYITGKRICR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Mécanisme D'action

CR845 acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system and producing analgesic effects. Unlike other opioid receptor agonists, CR845 does not produce euphoria or respiratory depression, making it a safer alternative for pain management. Additionally, CR845 has been shown to reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug cravings and withdrawal symptoms in individuals with opioid addiction. In clinical trials, CR845 has been shown to alleviate pruritus in patients with chronic kidney disease and cholestasis. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its short half-life and poor oral bioavailability may limit its use in certain experiments. Additionally, the lack of a standardized dose-response relationship for CR845 may make it difficult to compare results across different studies.

Orientations Futures

Future research on CR845 may focus on its potential therapeutic applications in other fields of medicine, such as depression and anxiety. Additionally, further investigation into the mechanism of action of CR845 may provide insights into its analgesic effects and potential for reducing drug cravings and withdrawal symptoms. Finally, the development of more stable and bioavailable formulations of CR845 may increase its potential for clinical use.

Méthodes De Synthèse

The synthesis of CR845 involves the reaction of cyclopentylamine with 2-(2,6-dimethylphenoxy)ethyl chloride in the presence of a base, followed by purification through column chromatography. This method has been optimized to produce high yields of pure CR845.

Applications De Recherche Scientifique

CR845 has shown potential therapeutic applications in various fields of medicine, including pain management, addiction, and pruritus. Its kappa opioid receptor agonist activity has been shown to produce analgesic effects without the undesirable side effects of other opioid receptor agonists. Additionally, CR845 has been investigated for its potential to reduce drug cravings and withdrawal symptoms in individuals struggling with addiction. It has also been studied for its ability to alleviate pruritus, or severe itching, in patients with conditions such as chronic kidney disease and cholestasis.

Propriétés

Nom du produit

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Formule moléculaire

C15H23NO

Poids moléculaire

233.35 g/mol

Nom IUPAC

N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-12-6-5-7-13(2)15(12)17-11-10-16-14-8-3-4-9-14/h5-7,14,16H,3-4,8-11H2,1-2H3

Clé InChI

PGIISYITGKRICR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

SMILES canonique

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.